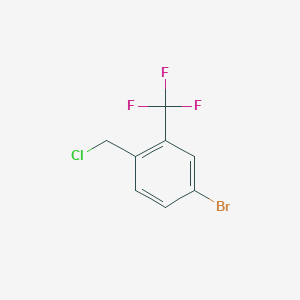

4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene

Overview

Description

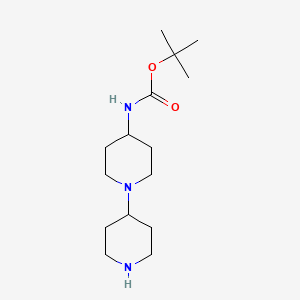

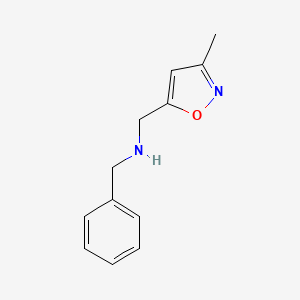

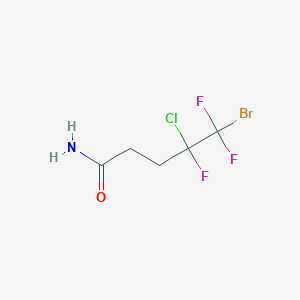

“4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene” is a chemical compound with the formula C7H3BrClF3. It is also known by other names such as 5-Bromo-2-chlorobenzotrifluoride, 5-Bromo-2-chloro-α,α,α-trifluorotoluene, and 4-bromo-2-chloro-α,α,α-trifluorotoluene .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene” can be viewed using Java or Javascript . The molecular weight of this compound is 259.451 .Scientific Research Applications

Radical Addition in Aqueous Media

A study by Yorimitsu et al. (2001) demonstrates the use of triethylborane-induced bromine atom-transfer radical addition in aqueous media. This reaction was applied to a mixture of ethyl bromoacetate and 1-octene, providing ethyl 4-bromodecanoate in good yield. The reaction's efficiency in polar solvents like DMF, DMSO, and aqueous media highlights the solvent's role in facilitating radical addition reactions. Ab initio calculations revealed that a polar solvent tends to lower the energies of transition states, enhancing reaction efficiency (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto, 2001).

Metalation Selectivities

Mongin, Desponds, and Schlosser (1996) explored the metalation of halobenzotrifluorides, including chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes. Their research showed how these compounds undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums, leading to optional site selectivities. This property was exploited for the selective synthesis of various halogenated and metalated aromatic compounds, underscoring the compound's utility in regioselective synthesis (Mongin, Desponds, & Schlosser, 1996).

Bromonium Ion Studies

Research by Neverov, Feng, Hamilton, and Brown (2003) on bis(pyridine)-based bromonium ions provides insight into the structural and mechanistic aspects of bromonium ion reactions. Their study detailed the molecular structures of various bromonium ions and investigated their reactions with acceptor olefins. This research contributes to our understanding of bromonium ion chemistry and its application in organic synthesis (Neverov, Feng, Hamilton, & Brown, 2003).

Organometallic Synthesis

A significant application is highlighted by Porwisiak and Schlosser (1996), who demonstrated that 1-Bromo-3,5-bis(trifluoromethyl)benzene is a versatile starting material for organometallic synthesis. Their work showed how this compound could be used to prepare synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates, showcasing its utility as a precursor in the synthesis of various organometallic compounds (Porwisiak & Schlosser, 1996).

Fluorescence Properties

Zuo-qi (2015) investigated the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, revealing its potential in light emission applications. The study discussed the compound's solid-state and solution fluorescence properties, indicating its applicability in materials science, particularly in the development of luminescent materials (Liang Zuo-qi, 2015).

Safety And Hazards

properties

IUPAC Name |

4-bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-6-2-1-5(4-10)7(3-6)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCNGLMYDHVHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(chloromethyl)-2-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524613.png)

![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)

![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)